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Compound of Interest

Compound Name: trans-1,2-Dibenzoylethylene

Cat. No.: B146848

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
trans-1,2-dibenzoylethylene, a compound of interest in various fields of chemical research.
The following sections detail its characteristic signatures in Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed
experimental protocols.

Core Spectroscopic Data

The empirical formula for trans-1,2-dibenzoylethylene is C16H1202, with a molecular weight of
236.27 g/mol .[1][2] Its spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
symmetry of trans-1,2-dibenzoylethylene simplifies its NMR spectra.

1H NMR Data
Chemical Shift (8) ppm Multiplicity Assignment
~8.01 Singlet Vinylic Protons (-CH=CH-)
Not available Multiplet Aromatic Protons (CeHs)
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Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and
concentration. A multiplet is expected in the aromatic region of the spectrum.

13C NMR Data

Chemical Shift (8) ppm Assighment

~189 Carbonyl Carbon (C=0)

~137 Vinylic Carbon (-CH=CH-)
~136 Aromatic Carbon (ipso)

~133 Aromatic Carbon (para)

~129 Aromatic Carbon (ortho/meta)
~128 Aromatic Carbon (ortho/meta)

Note: The assignments for the aromatic carbons are approximate and may require two-
dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of trans-1,2-dibenzoylethylene is characterized by the following key absorption
bands, typically measured using a KBr pellet.

Wavenumber (cm~?) Intensity Assignment

C=0 stretch (conjugated

~1660 Strong
ketone)
~1595, ~1575 Medium-Strong C=C stretch (aromatic)
~1450 Medium C-H bend (alkene)
~970 Strong C-H bend (trans-alkene)
C-H bend (monosubstituted
~750, ~690 Strong

benzene)
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For trans-
1,2-dibenzoylethylene, the extended conjugation involving the phenyl rings, carbonyl groups,
and the carbon-carbon double bond results in a strong absorption in the UV region.

Amax (nm) Solvent

~269 Ethanol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

o Dissolve 5-10 mg of trans-1,2-dibenzoylethylene in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.
o The final solution should be clear and free of any particulate matter.

o Data Acquisition:

o

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

o

For 1H NMR, a standard pulse sequence is typically sufficient.

[¢]

For 13C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

[¢]

Use an appropriate number of scans to achieve a good signal-to-noise ratio, particularly
for the less sensitive 13C nucleus.
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» Data Processing:

o Process the raw data using appropriate software. This typically involves Fourier
transformation, phase correction, and baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

FT-IR Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of trans-1,2-dibenzoylethylene with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
e Pellet Formation:
o Transfer the powder to a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Record the spectrum over the desired range (e.g., 4000-400 cm™1).

o Acquire a background spectrum of a blank KBr pellet to subtract from the sample
spectrum.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of trans-1,2-dibenzoylethylene in a UV-transparent solvent
(e.g., ethanol or hexane) of a known concentration.
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o Perform serial dilutions to obtain a series of solutions with concentrations that will give
absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

o Data Acquisition:

[¢]

Use a dual-beam UV-Vis spectrophotometer.

[e]

Fill a quartz cuvette with the pure solvent to be used as a reference.

o

Record a baseline spectrum with the solvent in both the sample and reference beams.

[¢]

Record the UV-Vis spectrum of the sample solution over the desired wavelength range
(e.g., 200-400 nm).

o Data Analysis:
o Determine the wavelength of maximum absorbance (Amax).

o If quantitative analysis is required, a calibration curve of absorbance versus concentration
can be constructed to determine the molar absorptivity (€).

Visualized Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like trans-
1,2-dibenzoylethylene is outlined below.
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Caption: General workflow for spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of trans-1,2-Dibenzoylethylene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146848#spectroscopic-data-nmr-ir-uv-vis-of-trans-1-
2-dibenzoylethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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